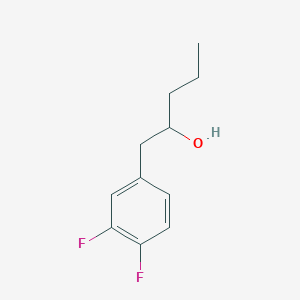
1-(3,4-Difluorophenyl)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorophenyl)-2-butanol is an organic compound characterized by the presence of a difluorophenyl group attached to a butanol backbone
準備方法
The synthesis of 1-(3,4-Difluorophenyl)-2-butanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor, 3,4-difluoroacetophenone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity .
Industrial production methods may involve biocatalytic approaches, where enzymes such as ketoreductases are employed to catalyze the reduction of the ketone precursor. This method offers advantages in terms of enantioselectivity and environmental sustainability .
化学反応の分析
1-(3,4-Difluorophenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3,4-difluoroacetophenone, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: As mentioned earlier, the reduction of 3,4-difluoroacetophenone yields this compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformation. Major products formed from these reactions include the corresponding ketones, halides, and other substituted derivatives .
科学的研究の応用
1-(3,4-Difluorophenyl)-2-butanol finds applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
作用機序
The mechanism of action of 1-(3,4-Difluorophenyl)-2-butanol is primarily related to its role as an intermediate in drug synthesis. For instance, in the synthesis of ticagrelor, the compound undergoes a series of chemical transformations to form the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include enzyme-catalyzed reductions and substitutions .
類似化合物との比較
1-(3,4-Difluorophenyl)-2-butanol can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-2-butanol: This compound has a similar structure but with fluorine atoms in different positions, leading to variations in chemical reactivity and applications.
1-(3,5-Difluorophenyl)-2-butanol: Another structural analog with different fluorine substitution patterns, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it particularly useful in certain synthetic pathways and applications .
特性
IUPAC Name |
1-(3,4-difluorophenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-2-8(13)5-7-3-4-9(11)10(12)6-7/h3-4,6,8,13H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRDNMGGOHHHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[3-(Propan-2-yloxy)phenyl]aniline](/img/structure/B7939628.png)



![2-(2,6-difluorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B7939650.png)



